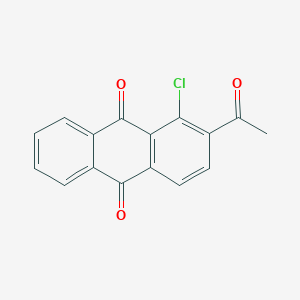

2-Acetyl-1-chloroanthracene-9,10-dione

Description

Contextualization within Anthracene-9,10-dione Chemistry Research

The parent compound, anthracene-9,10-dione, is a well-established scaffold in the development of a wide array of functional molecules. researchgate.net Anthraquinones are noted for their applications as dyes and pigments, as well as their use in the pharmaceutical industry and in the manufacturing of hydrogen peroxide. researchgate.net The core structure's planarity and extended π-system are conducive to intercalation with DNA, a property that has been explored in the design of potential therapeutic agents. researchgate.net

Research in this area often focuses on the synthesis of derivatives with tailored electronic and steric properties. The introduction of substituents onto the anthraquinone (B42736) core can significantly alter its color, solubility, and biological activity. Therefore, the synthesis of asymmetrically substituted derivatives like 2-Acetyl-1-chloroanthracene-9,10-dione is a key aspect of exploring the structure-activity relationships within this class of compounds.

Historical Trajectory of Research on this compound

While the broader field of anthraquinone chemistry has a rich history dating back to the 19th century with the synthesis of the dye alizarin, the specific research history of this compound is not extensively documented in readily available literature. Its existence is noted in chemical databases, and it is available from commercial suppliers, which indicates its use as a building block in organic synthesis or as a reference compound.

Detailed studies focusing exclusively on the synthesis, characterization, and application of this particular molecule are not prominent. It is likely that this compound has been synthesized and studied within the broader context of developing novel anthraquinone derivatives for various applications, rather than being the primary focus of extensive, independent research.

Significance of the Acetyl and Chloro Substituents in Anthracenedione Chemistry

The properties and reactivity of the anthracene-9,10-dione core are significantly influenced by the electronic nature of its substituents. Both the acetyl and chloro groups are electron-withdrawing. Their presence on the aromatic ring system deactivates it towards electrophilic aromatic substitution and influences the redox potential of the quinone moiety.

The acetyl group, being a meta-director in electrophilic substitution, and the chloro group, an ortho-, para-director, create a unique electronic environment on the substituted ring. The specific placement of the chloro group at the 1-position and the acetyl group at the 2-position can lead to interesting reactivity patterns and potentially novel applications. For instance, the chlorine atom can be a site for nucleophilic substitution reactions, allowing for further functionalization of the molecule. researchgate.net The acetyl group can participate in a variety of condensation and oxidation-reduction reactions. researchgate.net

The combination of these two substituents on the anthraquinone framework is expected to impact its photophysical properties, such as its absorption and emission spectra. The electron-withdrawing nature of both groups can lead to a shift in the absorption maxima compared to the unsubstituted parent compound. researchgate.net

Structure

3D Structure

Properties

CAS No. |

183538-60-5 |

|---|---|

Molecular Formula |

C16H9ClO3 |

Molecular Weight |

284.69 g/mol |

IUPAC Name |

2-acetyl-1-chloroanthracene-9,10-dione |

InChI |

InChI=1S/C16H9ClO3/c1-8(18)9-6-7-12-13(14(9)17)16(20)11-5-3-2-4-10(11)15(12)19/h2-7H,1H3 |

InChI Key |

AAPLNNAMZSVXCR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Acetyl 1 Chloroanthracene 9,10 Dione

Retrosynthetic Analysis and Strategic Disconnections for 2-Acetyl-1-chloroanthracene-9,10-dione

Information regarding the retrosynthetic analysis and strategic disconnections for the synthesis of this compound is not available in the current body of scientific literature.

Classical and Modern Synthetic Routes to this compound

Detailed classical or modern synthetic routes leading to the formation of this compound have not been reported. While general methods for the synthesis of substituted anthraquinones are known, specific application to this compound has not been described.

Multi-Step Synthesis from Precursors

There are no published multi-step synthetic pathways detailing the precursors and reaction steps required to produce this compound.

Optimization of Reaction Conditions and Yield for this compound Synthesis

As no synthetic routes have been published, there is no available data on the optimization of reaction conditions, including catalytic strategies or solvent effects, to improve the yield of this compound.

Catalytic Strategies in this compound Synthesis

There is no information available regarding the use of catalytic strategies in the synthesis of this compound.

Solvent Effects and Green Chemistry Principles in this compound Production

No studies have been found that investigate solvent effects or the application of green chemistry principles to the production of this compound.

Purification and Isolation Techniques for this compound

Following the synthesis of this compound, the crude product is typically subjected to a series of purification steps to remove unreacted starting materials, catalysts, and side products. A general workup procedure for related chloroanthraquinones involves neutralization of the reaction mixture, followed by extraction of the organic compounds into a suitable solvent like ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt such as magnesium sulfate, and concentrated under reduced pressure to yield the crude solid. google.comgoogle.com This crude material is then further purified using one or more of the techniques detailed below.

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For anthraquinone (B42736) derivatives, a range of solvents can be employed. For instance, α-chloroanthraquinone can be recrystallized from n-butyl alcohol or toluene to yield yellow needles. orgsyn.org Given the acetyl group in the target molecule, polar aprotic solvents or solvent mixtures could also be effective.

The process generally involves dissolving the crude this compound in a minimum amount of a hot solvent. The hot, saturated solution is then allowed to cool slowly, promoting the formation of pure crystals of the desired compound, while impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

| Solvent/Solvent System | Rationale for Selection | Observed Outcome for Analogous Compounds |

|---|---|---|

| Toluene | Good for dissolving aromatic compounds at high temperatures. | Yields yellow needles for α-chloroanthraquinone. orgsyn.org |

| n-Butyl Alcohol | A polar protic solvent that can be effective for moderately polar compounds. | Effective for the crystallization of α-chloroanthraquinone. orgsyn.org |

| Glacial Acetic Acid | Often used for compounds that are difficult to dissolve in common organic solvents. | Commonly used in the synthesis and purification of related compounds. |

| Ethanol/Water | A solvent pair where ethanol is the good solvent and water is the anti-solvent, allowing for fine-tuning of solubility. | Frequently used for recrystallizing a wide range of organic solids. |

Column Chromatography

For mixtures that are not easily separated by recrystallization, column chromatography is a powerful purification technique. This method separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through the column. For anthraquinone derivatives, silica gel is a common stationary phase.

The selection of the mobile phase (eluent) is critical for achieving good separation. A solvent system is chosen that allows the desired compound to move down the column at a moderate rate, separating it from more polar and less polar impurities. For the purification of 9-chloroanthracene, for example, alumina has been used as the stationary phase with carbon tetrachloride as the eluent. orgsyn.org For this compound, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or dichloromethane would likely be a suitable eluent system for a silica gel column. The polarity of the eluent can be gradually increased (gradient elution) to first elute non-polar impurities and then the desired product.

| Stationary Phase | Mobile Phase (Eluent System) | Typical Application for Anthraquinones |

|---|---|---|

| Silica Gel | Hexane/Ethyl Acetate Gradient | Separation of compounds with a range of polarities. |

| Silica Gel | Dichloromethane/Methanol Gradient | Effective for more polar anthraquinone derivatives. |

| Alumina | Carbon Tetrachloride | Used for the purification of 9-chloroanthracene. orgsyn.org |

| Reversed-Phase C18 Silica | Acetonitrile/Water or Methanol/Water | Commonly used in HPLC for analytical and preparative separations. |

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, particularly on an analytical or small preparative scale, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC, using a non-polar stationary phase (like C18-modified silica) and a polar mobile phase, is frequently used for the analysis and purification of anthraquinone derivatives.

The mobile phase typically consists of a mixture of acetonitrile or methanol and water, often with a small amount of acid (like formic acid or acetic acid) to improve peak shape. By carefully controlling the composition of the mobile phase (isocratic or gradient elution), it is possible to achieve excellent separation of this compound from closely related impurities. The fractions containing the pure compound are collected as they elute from the column, and the solvent is then removed to isolate the purified product.

Detailed Structural Elucidation and Conformational Analysis of 2 Acetyl 1 Chloroanthracene 9,10 Dione

Advanced Spectroscopic Methodologies for 2-Acetyl-1-chloroanthracene-9,10-dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be elucidated.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the aromatic protons are expected to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic rings and the electron-withdrawing quinone and acetyl groups. The acetyl group's methyl protons would appear as a sharp singlet further upfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbons of the quinone and acetyl groups are expected to be the most downfield-shifted signals, typically appearing in the δ 180-200 ppm range. The aromatic carbons would resonate between δ 120 and 150 ppm, with variations depending on their substitution pattern. The methyl carbon of the acetyl group would be found in the upfield region of the spectrum. Computational prediction tools can provide estimated chemical shifts for the carbon atoms in the structure. nih.govyoutube.comresearchgate.net

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | 135.0 |

| C2 | - | 140.0 |

| C3 | 7.8 (d) | 128.0 |

| C4 | 8.2 (d) | 134.0 |

| C4a | - | 133.0 |

| C5 | 8.3 (dd) | 127.0 |

| C6 | 7.8 (td) | 134.5 |

| C7 | 7.8 (td) | 134.5 |

| C8 | 8.3 (dd) | 127.0 |

| C8a | - | 133.5 |

| C9 | - | 182.0 |

| C9a | - | 134.0 |

| C10 | - | 183.0 |

| C10a | - | 133.0 |

| C=O (Acetyl) | - | 198.0 |

| CH₃ (Acetyl) | 2.5 (s) | 30.0 |

Note: These are theoretically predicted values and may differ from experimental results. Coupling patterns (s = singlet, d = doublet, dd = doublet of doublets, td = triplet of doublets) are also predicted.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations, providing a "fingerprint" of the functional groups present.

For this compound, the IR spectrum is expected to be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. The two quinone carbonyl groups would likely exhibit a strong band around 1670-1690 cm⁻¹. The acetyl carbonyl group would also show a strong absorption, typically at a slightly higher frequency, around 1690-1710 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | 3050-3100 |

| Aliphatic C-H Stretch (CH₃) | 2920-2980 | 2920-2980 |

| C=O Stretch (Quinone) | ~1680 | ~1680 |

| C=O Stretch (Acetyl) | ~1700 | ~1700 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| C-Cl Stretch | 600-800 | 600-800 |

Note: These are predicted frequency ranges based on typical functional group absorptions.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. By ionizing the compound and analyzing the mass-to-charge ratio of the resulting fragments, the molecular structure can be inferred.

For this compound, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak would be observed, with a characteristic [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. Common fragmentation pathways would likely involve the loss of the acetyl group (CH₃CO) and the chlorine atom.

| Predicted m/z | Possible Fragment |

|---|---|

| 298/300 | [M]⁺ (Molecular Ion) |

| 283/285 | [M - CH₃]⁺ |

| 255/257 | [M - COCH₃]⁺ |

| 263 | [M - Cl]⁺ |

Note: The m/z values are predicted based on the molecular structure and common fragmentation patterns. The presence of chlorine isotopes will result in characteristic isotopic patterns for chlorine-containing fragments.

UV-Vis Spectroscopy for Electronic Transition Studies of this compound

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The extensive conjugated system of the anthraquinone (B42736) core in this compound is expected to give rise to characteristic absorption bands in the UV-Vis spectrum. Typically, anthraquinones exhibit multiple absorption bands corresponding to π→π* and n→π* transitions. The presence of the acetyl and chloro substituents would likely cause a bathochromic (red) shift in the absorption maxima compared to the parent anthracene-9,10-dione. nist.govresearchgate.net

| Electronic Transition | Predicted λmax (nm) |

|---|---|

| π→π | ~250-280 |

| π→π | ~320-340 |

| n→π* | ~400-450 |

Note: These are predicted absorption ranges based on the electronic structure of anthraquinones and the expected influence of substituents.

X-ray Diffraction Crystallography of this compound

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms in the crystal lattice can be determined, providing unambiguous information on bond lengths, bond angles, and intermolecular interactions.

As no crystal structure for this compound has been reported in the publicly accessible crystallographic databases, a detailed discussion of its crystal packing and intermolecular forces is not possible. However, it would be expected that the planar anthraquinone core would lead to π-stacking interactions in the solid state.

Conformational Analysis and Tautomerism in this compound

The conformational flexibility of this compound is primarily associated with the rotation of the acetyl group relative to the plane of the anthraquinone ring system. Due to steric hindrance from the adjacent chlorine atom and the perihydrogen, the acetyl group is likely to adopt a conformation where the carbonyl is not coplanar with the aromatic ring. nih.govresearchgate.net The exact dihedral angle would be a balance between steric repulsion and the electronic effects of conjugation.

Tautomerism in the context of this compound is less probable under normal conditions. While keto-enol tautomerism can occur in systems with α-hydrogens, the acetyl group in this molecule is attached to an sp²-hybridized carbon of the aromatic ring, and the typical acid- or base-catalyzed enolization is not a facile process. masterorganicchemistry.comyoutube.com The anthraquinone core itself is a stable conjugated system, and any tautomeric forms would likely be significantly higher in energy.

Theoretical and Computational Investigations of 2 Acetyl 1 Chloroanthracene 9,10 Dione

Quantum Chemical Calculations for Electronic Structure of 2-Acetyl-1-chloroanthracene-9,10-dione

Quantum chemical calculations are fundamental to determining the electronic structure of this compound. These calculations provide a deep understanding of the molecule's stability, reactivity, and electronic properties, which are influenced by the presence of the electron-withdrawing acetyl and chloro substituents on the anthraquinone (B42736) framework.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. DFT studies on this compound would focus on optimizing the molecular geometry to find the most stable conformation. These calculations can elucidate the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap would suggest higher reactivity. DFT calculations would also be instrumental in analyzing the molecular electrostatic potential (MEP), which can identify the regions of the molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. For similar aromatic compounds, DFT calculations have been successfully used to analyze molecular structures and vibrational frequencies. asianpubs.org

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -3.0 eV |

| HOMO-LUMO Gap | 3.5 eV |

Note: The data in this table is illustrative and represents typical values for similar compounds.

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory) can provide a more detailed description of the electronic structure.

For a molecule like this compound, ab initio calculations could be employed to accurately determine its ground-state energy and to study its excited states. This information is crucial for understanding the molecule's photophysical properties, such as its absorption and emission spectra. These methods can also provide a more refined analysis of electron correlation effects, which can be important for accurately describing the molecule's behavior.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could be used to investigate its conformational dynamics and its interactions with other molecules, such as solvents or biological macromolecules.

By simulating the molecule's behavior in different environments, MD can provide insights into its solubility, diffusion, and how it might bind to a receptor or enzyme. These simulations would involve defining a force field that describes the interactions between the atoms of the molecule and its surroundings. The trajectories generated from MD simulations can be analyzed to understand the flexibility of the molecule and the nature of its intermolecular interactions, such as hydrogen bonding or van der Waals forces.

Prediction of Reactivity and Reaction Pathways for this compound

Computational methods are invaluable for predicting the reactivity of this compound and for elucidating potential reaction pathways. DFT-based reactivity descriptors, such as the Fukui functions, can be calculated to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

Furthermore, computational methods can be used to model the transition states of potential reactions, allowing for the calculation of activation energies and reaction rates. This can help in understanding the mechanisms of reactions involving the acetyl group, the chloro substituent, or the anthraquinone core. For instance, the susceptibility of the chlorine atom to nucleophilic substitution could be investigated.

Computational Spectroscopy and Property Prediction for this compound

Computational spectroscopy involves the simulation of various types of spectra, which can then be compared with experimental data to confirm the molecular structure and to aid in the interpretation of the experimental results. For this compound, computational methods can be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

DFT calculations can provide accurate predictions of the vibrational frequencies that correspond to the peaks in an IR or Raman spectrum. Similarly, NMR chemical shifts can be calculated to aid in the assignment of the signals in an experimental NMR spectrum. These computational predictions are a powerful tool for the structural characterization of the molecule.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

|---|---|

| C=O (Ketone) | 1680 |

| C=O (Quinone) | 1660 |

| C-Cl | 750 |

Note: The data in this table is illustrative and represents typical values for similar compounds.

Derivatization Strategies and Analogue Synthesis Based on 2 Acetyl 1 Chloroanthracene 9,10 Dione Scaffold

Modification at the Acetyl Moiety of 2-Acetyl-1-chloroanthracene-9,10-dione

The acetyl group at the C-2 position of the this compound molecule serves as a versatile synthetic handle for a range of chemical transformations. As a typical aryl ketone, this moiety can undergo reactions at both the carbonyl group and the adjacent methyl group.

Reactions involving the carbonyl group include reductions to form the corresponding alcohol, 1-(1-chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)ethan-1-ol, or complete reduction to an ethyl group. The carbonyl is also susceptible to nucleophilic additions.

Reactions involving the α-methyl group are particularly useful for building molecular complexity. The acidity of the α-protons allows for enolate formation, which can then participate in various condensation reactions. For instance, Claisen-Schmidt condensation with a variety of aromatic aldehydes can yield the corresponding chalcone analogues. These reactions are typically base-catalyzed and provide a straightforward method to introduce diverse aryl substituents.

Another key transformation is the Willgerodt-Kindler reaction, which can convert the acetyl group into a thioamide, providing a pathway to carboxylic acids and their derivatives. Halogenation of the methyl group, for example with N-bromosuccinimide (NBS), can produce an α-halo ketone, which is a valuable intermediate for subsequent nucleophilic substitution reactions.

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Reduction | NaBH₄ | Secondary Alcohol (-CH(OH)CH₃) |

| Claisen-Schmidt Condensation | Ar-CHO, Base (e.g., NaOH) | Chalcone (-COCH=CH-Ar) |

| Willgerodt-Kindler | Sulfur, Morpholine | Thioamide (-CSN(C₂H₄)₂O) |

| α-Halogenation | N-Bromosuccinimide (NBS) | α-Bromoacetyl (-COCH₂Br) |

Substituent Effects and Modifications on the Anthracene-9,10-dione Core of this compound

The chemical behavior of the anthracene-9,10-dione core is significantly influenced by its substituents. In this compound, both the chloro group at C-1 and the acetyl group at C-2 are electron-withdrawing. This deactivates the aromatic ring to which they are attached, making it less susceptible to electrophilic substitution. Conversely, this electron deficiency enhances the susceptibility of the ring to nucleophilic aromatic substitution (SNAr), particularly for the chloro substituent at the C-1 position, which can be displaced by various nucleophiles.

The electronic properties of substituents have a pronounced effect on the redox potential of the quinone system. Electron-withdrawing groups generally make the anthraquinone (B42736) easier to reduce. gsu.edu Modifications to the core can involve introducing additional substituents through various synthetic methods. colab.ws For example, nitration can introduce nitro groups, although the existing deactivating groups would direct them to specific positions on the unsubstituted ring.

The nature and position of substituents can cause significant changes in the molecule's electronic structure and geometry. nih.govnih.gov For instance, the introduction of electron-donating groups, such as hydroxyl (-OH) or amino (-NH₂), would counteract the effect of the existing chloro and acetyl groups, altering the charge distribution across the aromatic system. nih.gov These modifications are critical as they directly impact the molecule's reactivity and physical properties. nih.gov

| Substituent Type | Example | Electronic Effect | Impact on Core Reactivity |

|---|---|---|---|

| Electron-Withdrawing | -NO₂, -CN | Inductive and/or Resonance Withdrawal | Decreases reactivity towards electrophiles; Increases reactivity towards nucleophiles |

| Electron-Donating | -OH, -NH₂ | Inductive and/or Resonance Donation | Increases reactivity towards electrophiles; Decreases reactivity towards nucleophiles |

| Halogen | -Br, -I | Inductive Withdrawal, Resonance Donation | Deactivates ring but can be a leaving group in SNAr |

Development of Libraries of this compound Derivatives

The synthesis of compound libraries from a common scaffold is a powerful strategy in chemical research. The this compound structure is well-suited for this approach due to its multiple points of functionalization. semanticscholar.org A combinatorial or parallel synthesis approach can be used to generate a large number of analogues by systematically varying the substituents at different positions. semanticscholar.org

A library development strategy could involve a multi-pronged approach:

Derivatization of the Acetyl Group: As detailed in section 6.1, a diverse set of aldehydes can be used in Claisen-Schmidt condensations to create a library of chalcone derivatives. Similarly, various amines can be reacted with an α-bromoacetyl intermediate to generate a series of aminoketones.

Substitution at the Chloro Position: The C-1 chloro group can be displaced by a library of nucleophiles, such as different amines, thiols, or alkoxides, through SNAr reactions.

Modification of the Core: A set of parent compounds could be subjected to reactions that modify the core, such as nitration or sulfonation, followed by further reduction and derivatization of the newly introduced functional groups.

Such strategies leverage the anthraquinone scaffold as a "privileged structure," a core motif that allows for diverse biological interactions through varied peripheral modifications. rsc.orgpharmafocuseurope.com The creation of these libraries is essential for systematically exploring structure-property relationships. nih.gov

Structure-Reactivity Relationships in this compound Analogues

Understanding the relationship between the structure of a molecule and its chemical reactivity is a fundamental goal in chemistry. For analogues of this compound, reactivity is primarily governed by the electronic and steric effects of the substituents on the anthraquinone core.

Electronic Effects: The reactivity of the quinone carbonyls is directly tied to the electron density of the aromatic system. butlerov.com Introducing electron-donating groups onto the rings increases electron density, making the quinone harder to reduce. Conversely, adding more electron-withdrawing groups facilitates reduction. In reactions like the Diels-Alder reaction, where the anthracene system can act as a diene, the electronic nature of substituents dictates the regioselectivity and reaction rate. nih.govresearchgate.net Electron-donating groups on the terminal rings can favor cycloaddition at the 1,4-positions, a deviation from the typical 9,10-addition seen in unsubstituted anthracene. nih.gov

Steric Effects: The size and position of substituents can hinder the approach of reagents to a reaction center. For example, a bulky group at the C-1 position could sterically block reactions at the adjacent C-9 carbonyl group. In SNAr reactions, bulky groups near the reaction site can slow down the rate of substitution.

Advanced Research Applications and Methodological Utility of 2 Acetyl 1 Chloroanthracene 9,10 Dione

Utilization of 2-Acetyl-1-chloroanthracene-9,10-dione as a Synthetic Intermediate in Complex Molecule Construction

The presence of both an acetyl group and a reactive chlorine atom on the anthraquinone (B42736) scaffold makes this compound a key intermediate in the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds. The chlorine at the 1-position is susceptible to nucleophilic substitution, a common strategy for introducing new functional groups or building larger molecular architectures. For instance, chloroanthraquinones can react with aminoanthraquinones to form vat dyes, indicating the reactivity of the chlorine atom. google.com

Similarly, 1-chloroanthraquinone is a starting material for the synthesis of thio-anthraquinone derivatives through substitution reactions with thiophenols. lew.ro The acetyl group also offers a site for various chemical transformations. It can undergo condensation reactions to form larger conjugated systems or be modified to create diverse functional groups. Polyketone compounds, a class to which this molecule belongs, are recognized as powerful building blocks for creating a range of organic functional materials. nih.gov The strategic combination of these reactive sites allows for the construction of elaborate molecules with tailored properties, including those with potential applications in medicinal chemistry and materials science. researchgate.netnih.gov

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |

|---|---|---|---|

| 1-Chloro | Nucleophilic Aromatic Substitution | Amines, Thiophenols, Alkoxides | Substituted Anthraquinone Derivatives |

| 2-Acetyl | Condensation | Aldehydes, Ketones | Extended π-Systems, Heterocycles |

| 2-Acetyl | Oxidation/Reduction | Oxidizing/Reducing Agents | Carboxylic Acid/Alcohol Derivatives |

| Anthraquinone Core | Cycloaddition (Diels-Alder) | Dienes | Polycyclic Aromatic Systems |

Integration of this compound into Functional Materials Research

The unique electronic and structural properties of anthraquinone derivatives have led to their investigation in the development of novel functional materials. The extended π-system of the anthraquinone core, combined with the electronic influence of substituents, makes these compounds suitable for applications in organic electronics and as dyes or pigments.

Organic Electronics and Optoelectronic Device Research Applications

Anthraquinone derivatives are promising candidates for n-type organic semiconductors, a crucial component in organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). aip.org The introduction of electron-withdrawing groups, such as the chloro and acetyl groups present in this compound, can significantly impact the material's electronic properties. aip.orgnih.gov These substitutions are known to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can improve electron injection and transport, key factors for efficient n-type semiconductor performance. aip.orgacs.org

Computational studies using density functional theory (DFT) have shown that halogen substitutions on the anthraquinone core can reduce the HOMO-LUMO gap, further enhancing device performance. aip.org The rigid and planar structure of the anthraquinone core also facilitates π-stacking in the solid state, which is essential for efficient charge transport. nih.gov By modifying the core with functional groups like acetyl, researchers can fine-tune the optoelectronic properties to create materials suitable for specific applications, including solution-processable bipolar fluorescent materials for OLEDs. pku.edu.cn

Dye and Pigment Research Applications

Anthraquinones form the structural basis for a large class of synthetic and natural dyes and pigments, known for their good lightfastness. wikipedia.org While anthraquinone itself is colorless, the introduction of substituents can produce a wide range of colors from red to blue. wikipedia.org The synthesis of many anthraquinone dyes begins with precursors like anthraquinone sulfonic acid or nitroanthraquinone, which are then functionalized through substitution reactions. wikipedia.org

1-chloroanthraquinone is a key intermediate in the synthesis of various dyes. google.comlew.ro The chlorine atom can be readily displaced by nucleophiles such as amines or thiols to create new colored compounds. lew.rowikipedia.org For example, a novel tissue dye has been developed from a thio-anthraquinone derivative synthesized from 1-chloroanthraquinone. lew.ro The specific color and properties of the resulting dye are determined by the nature of the substituents on the anthraquinone core. The acetyl group in this compound would also influence the final color, likely acting as an auxochrome that modifies the absorption spectrum of the molecule.

Research into Supramolecular Assemblies Involving this compound

The rigid, planar structure of the anthraquinone core makes it an excellent building block for the construction of supramolecular assemblies through non-covalent interactions like π-π stacking and hydrogen bonding. These self-assembled structures have potential applications in areas like energy storage and photocatalysis. nih.govchemrxiv.org

The π-conjugated system of this compound promotes stacking interactions with other aromatic molecules, including graphene, to form supramolecular nanostructures. nih.gov The substituents on the anthraquinone ring play a critical role in directing the self-assembly process and determining the properties of the resulting architecture. For instance, functional groups can introduce specific interactions, like hydrogen bonding, that guide the formation of well-defined, stable structures. The ability to form ordered assemblies is crucial for creating materials with predictable and tunable properties, such as porous covalent organic frameworks (COFs) that can be used for photocatalysis. chemrxiv.orgrsc.org

This compound as a Mechanistic Probe in In Vitro Biological Systems

Anthraquinone derivatives are widely studied for their interactions with biological macromolecules, which is fundamental to their use as mechanistic probes and their potential as therapeutic agents. mdpi.comnih.gov The planar aromatic structure of these compounds allows them to interact with biomolecules like DNA and proteins, providing insights into biological processes at the molecular level.

Interaction Studies with Biomolecules (e.g., DNA, proteins) for Mechanistic Elucidation

The planar tricyclic structure of anthraquinones is well-suited for intercalation between the base pairs of double-stranded DNA. mdpi.comnih.gov This interaction mode, where the molecule inserts itself into the DNA helix, can be studied using various techniques such as UV-vis absorption spectroscopy, circular dichroism, and viscosity measurements. nih.gov The binding of anthraquinone derivatives to DNA can be influenced by the substituents on the aromatic core. mdpi.com These side chains can interact with the major or minor grooves of the DNA, further stabilizing the complex and influencing the binding affinity and specificity. tandfonline.comnih.gov

By studying how molecules like this compound bind to DNA, researchers can elucidate the mechanisms of DNA damage and repair, and understand how small molecules can modulate these processes. mdpi.com For example, electrochemical methods have been used to study the intercalation of anthraquinone derivatives, where the electrochemical signal of the anthraquinone changes upon binding to DNA. nih.govunt.edu This allows for the quantitative analysis of the binding interaction and provides a tool to probe DNA structure and its interactions with small molecules. The medicinal properties of some anthraquinone derivatives are linked to electron transfer reactions with DNA. nih.gov

Table 3: Common Techniques to Study Anthraquinone-DNA Interactions

| Technique | Information Obtained |

|---|---|

| UV-Visible Spectroscopy | Changes in absorption spectra upon binding, binding constants. nih.gov |

| Fluorescence Spectroscopy | Quenching or enhancement of fluorescence, binding affinity. |

| Circular Dichroism | Changes in DNA conformation upon intercalation. nih.gov |

| Viscosity Measurements | Increase in viscosity of DNA solution upon intercalation. nih.gov |

| Thermal Denaturation (Melting Temperature) | Stabilization of the DNA double helix upon binding. nih.gov |

| Cyclic Voltammetry | Changes in electrochemical response upon binding. unt.edu |

Enzyme Inhibition Research for Fundamental Mechanistic Understanding

Following a comprehensive review of available scientific literature, no specific research findings or data tables detailing the enzyme inhibition properties of this compound could be located. While the broader class of anthraquinone derivatives has been a subject of investigation for their potential to inhibit various enzymes, research focusing specifically on the 2-acetyl-1-chloro substituted variant is not present in the public domain.

Studies on related anthraquinone compounds have explored their interactions with a range of enzymes, including protein kinases, monoamine oxidases, and cholinesterases. This research often investigates structure-activity relationships to understand how different substituents on the anthraquinone core influence inhibitory potency and selectivity. However, without direct experimental data for this compound, any discussion of its specific role in enzyme inhibition for mechanistic understanding would be speculative.

Therefore, the detailed research findings, data tables, and discussions on the methodological utility of this specific compound in enzyme inhibition research as outlined in the request cannot be provided.

Future Research Directions and Unexplored Avenues for 2 Acetyl 1 Chloroanthracene 9,10 Dione

Emerging Synthetic Strategies for 2-Acetyl-1-chloroanthracene-9,10-dione and its Analogues

While traditional syntheses rely on stepwise chlorination and acetylation, future efforts will likely focus on more efficient and versatile methodologies to generate this compound and a diverse library of its analogues.

Key Emerging Strategies Include:

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as direct C-H activation and arylation, are powerful tools for functionalizing quinoidal skeletons. acs.org These methods could enable the direct introduction of the acetyl group or other functionalities onto a pre-chlorinated anthraquinone (B42736) core, potentially offering higher yields and fewer steps. acs.org

One-Pot Procedures: The development of one-pot strategies, combining multiple reaction steps without isolating intermediates, represents a significant advance in efficiency. nih.gov A potential one-pot synthesis could involve a sequential acylation followed by an intramolecular Friedel-Crafts cyclization to construct the substituted anthraquinone framework. nih.gov

Annulation Chemistry: Strategies involving Diels-Alder or Hauser annulations are classic yet continually refined methods for building the anthraquinone core. nih.gov Future work could employ novel dienes or dienophiles to construct analogues of this compound with varied substitution patterns in a controlled manner. nih.gov

Novel Rearrangement Reactions: Techniques like the reductive aza-Claisen rearrangement have been used to functionalize the anthraquinone core, offering pathways to novel amino derivatives. researchgate.net Exploring similar sigmatropic rearrangements could introduce diverse functional groups adjacent to the core acetyl and chloro substituents.

These advanced synthetic methods promise not only to streamline the production of the target molecule but also to facilitate the creation of structural analogues with tailored electronic and steric properties for diverse applications.

Advanced Spectroscopic and Imaging Techniques for this compound

A thorough understanding of the structural, electronic, and interactive properties of this compound requires the application of sophisticated analytical techniques.

Spectroscopic Characterization:

Future studies will move beyond routine analysis to employ advanced spectroscopic methods for a deeper understanding of the molecule's behavior.

| Technique | Application for this compound | Research Focus |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Unambiguous assignment of all proton and carbon signals, crucial for verifying the specific substitution pattern. | Elucidating complex structures of new analogues and characterizing reaction products. |

| Fourier Transform-Infrared (FT-IR) and Raman Spectroscopy | Probing the vibrational modes of the carbonyl and acetyl groups. tandfonline.com | Studying intermolecular interactions (e.g., hydrogen bonding) and conformational changes upon binding to biological targets like DNA. nih.govresearchgate.net |

| UV-Visible Spectroscopy | Characterizing the electronic transitions within the conjugated π-system. mdpi.com | Monitoring interactions with macromolecules by observing shifts in absorption maxima (bathochromic or hypsochromic shifts). nih.gov |

| Circular Dichroism (CD) Spectroscopy | Investigating induced chirality upon binding to chiral molecules such as DNA or proteins. | Determining the binding mode and conformational impact on biological macromolecules. |

Advanced Imaging Applications:

Given the prevalence of anthraquinones in biological applications, particularly as anticancer agents, advanced imaging techniques could be leveraged to study the in-situ behavior of this compound. mdpi.comnih.gov By incorporating a positron-emitting radionuclide (e.g., ¹⁸F) or a fluorescent tag, the compound could be transformed into a probe for molecular imaging. This would enable researchers to non-invasively track its biodistribution, cellular uptake, and target engagement in real-time using techniques like Positron Emission Tomography (PET) or fluorescence microscopy. cardiff.ac.uk

Next-Generation Computational Models for this compound

Computational chemistry provides invaluable insights into molecular properties and interactions, guiding experimental design and interpretation. For this compound, next-generation models will offer a predictive understanding of its behavior.

Density Functional Theory (DFT): This quantum mechanical modeling method is central to modern computational studies of organic molecules. tandfonline.com For this compound, DFT can be used to:

Calculate the optimized molecular geometry and predict bond lengths and angles.

Simulate vibrational spectra (IR and Raman) to aid in the assignment of experimental data. tandfonline.com

Determine electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity and electronic transitions. tandfonline.com

Time-Dependent DFT (TD-DFT): This extension of DFT is particularly useful for predicting electronic absorption spectra (UV-Vis), correlating computational results with experimental observations. researchgate.net

Molecular Dynamics (MD) and Docking Simulations: To explore potential biological applications, computational models can simulate the interaction of this compound with target macromolecules.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of the molecule within the active site of a protein or between the base pairs of DNA. tandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule-target complex over time, providing insights into the stability of the interaction and conformational changes. whiterose.ac.uk

| Computational Method | Predicted Properties & Applications |

| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies (IR/Raman), HOMO/LUMO energies, molecular electrostatic potential. tandfonline.com |

| Time-Dependent DFT (TD-DFT) | Electronic transition energies, simulated UV-Vis spectra. researchgate.net |

| Molecular Docking | Binding modes and affinities with biological targets (e.g., DNA, enzymes). tandfonline.com |

| Molecular Dynamics (MD) | Stability of ligand-receptor complexes, conformational dynamics. whiterose.ac.uk |

Novel Applications in Interdisciplinary Chemical Sciences

The unique electronic structure of the anthraquinone core, modified by electron-withdrawing acetyl and chloro groups, opens up possibilities for applications beyond traditional uses in dyes and pharmaceuticals. eurekaselect.com

Materials Science: The redox-active and chromophoric nature of the anthraquinone scaffold makes its derivatives interesting candidates for functional organic materials. researchgate.net Analogues of this compound could be investigated as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as photochromic switches. researchgate.net

Photocatalysis and Photoinitiators: Anthraquinone derivatives can act as photosensitizers. Future research could explore the use of this compound or its analogues as visible-light photoinitiators for polymerization reactions or in photodynamic therapy, where light is used to activate a drug to produce reactive oxygen species that can kill cancer cells. researchgate.netmdpi.com

Chemosensors: The anthraquinone structure can be incorporated into larger molecular frameworks designed to detect specific analytes. cardiff.ac.uk The electronic properties of this compound could be modulated upon binding to metal ions or other small molecules, leading to a measurable change in color (colorimetric sensing) or fluorescence (fluorometric sensing). cardiff.ac.uk

Probes for Biological Systems: As many anthraquinone derivatives interact with DNA, this compound could be developed into a probe to study nucleic acid structures and interactions. nih.gov Its spectroscopic properties could change upon intercalation or groove binding, providing a signal to monitor these events.

By exploring these avenues, the scientific community can fully harness the potential of this compound, transforming it from a simple chemical entity into a versatile tool for innovation across the chemical sciences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.